2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is known for its unique structure, which includes a chloro group and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with thionyl chloride, which introduces the chloro group at the alpha position relative to the carbonyl group. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLMJSVVVYYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368377 | |
Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-92-3 | |
Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone?
A1: this compound crystallizes in the monoclinic system with the space group P2 1 /a. [] This information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties.
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